

Nifoxipam: Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Nifoxipam

CAS No.: 74723-10-7

Cat. No.: S1932993

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The table below summarizes the core identity and known properties of **nifoxipam**.

Property	Description
IUPAC Name	5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1]
Common Descriptors	Designer benzodiazepine, New Psychoactive Substance (NPS), active metabolite of flunitrazepam [1]
Molecular Formula	C ₁₅ H ₁₀ FN ₃ O ₄ [1]
Molecular Weight	315.26 g/mol [1]
Physical Form	Available in powder and tablet forms [1]
Common Dosage in Reports	0.5 to 3 mg (oral, sublingual) [1]
Primary Molecular Target	GABA _A receptor (binds to a subset containing specific α subunits) [2]
Key Metabolizing Enzymes	CYP2C19, CYP3A4, CYP1A2 (inferred from flunitrazepam metabolism) [1]

Property	Description
Relative Potency	Considered less potent compared to other designer benzodiazepines like flubromazolam and clonazolam [2]

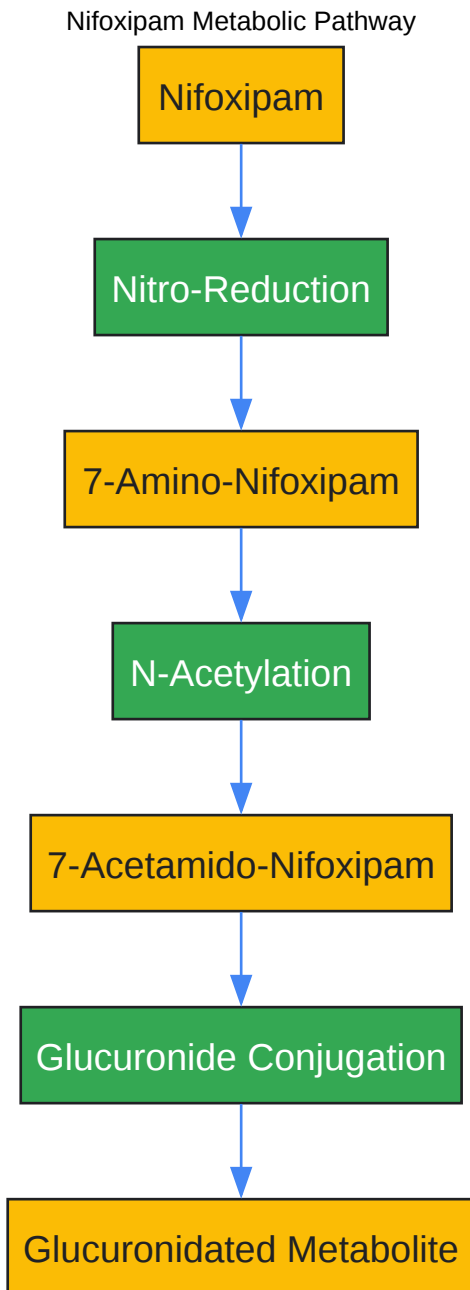
Potential Interference & Research Considerations

Based on its known profile, here are key areas where **nifoxipam** may cause experimental interference, along with suggested methodologies for investigation.

Aspect of Interference	Suggested Experimental Approach / Methodology
Metabolic Pathways	Nifoxipam is likely metabolized by CYP2C19, CYP3A4, and CYP1A2 [1]. Co-administration with substrates, inhibitors, or inducers of these enzymes could cause pharmacokinetic interactions [3] [4].
GABA _A Receptor Binding	As a benzodiazepine, nifoxipam exerts its effects by binding to GABA _A receptors [2]. This could lead to pharmacodynamic interactions with other benzodiazepines, Z-drugs, or GABAergic compounds.
Analytical Detection & Differentiation	Nifoxipam can be a metabolite of flunitrazepam and fonazepam [1]. This can lead to misidentification in forensic or clinical toxicology screens.

Metabolic Pathway of Nifoxipam

The primary known metabolic pathway for **nifoxipam** is illustrated below. This is crucial for understanding potential metabolic interference with other compounds.

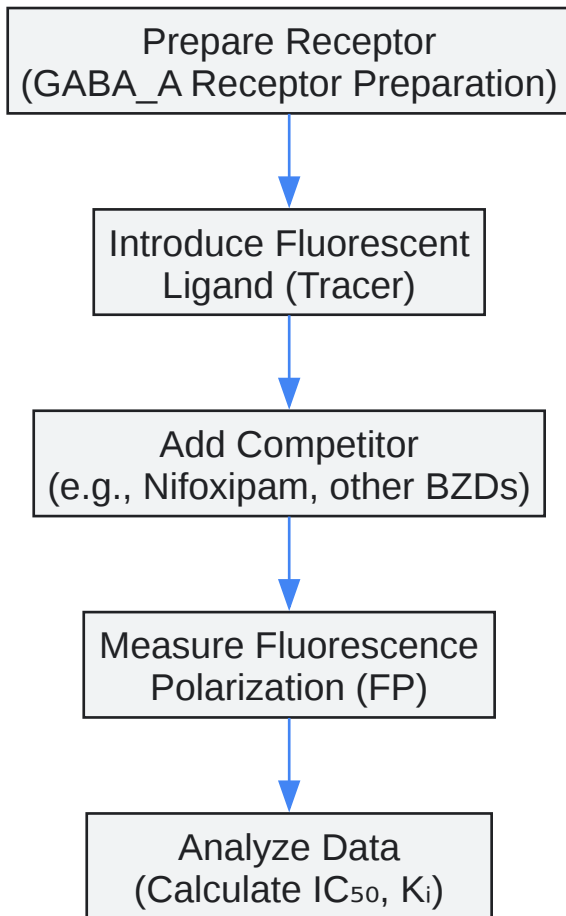


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Experimental Workflow for Receptor Binding Studies

For investigating direct interactions at the receptor level, a fluorescence polarization (FP) assay is a robust method. The general workflow can be adapted for GABA_A receptor binding studies [5] [6].

FP Assay Workflow for Binding Studies



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Frequently Asked Questions (FAQs)

Q1: What is the primary risk when nifoxipam is co-administered with other central nervous system (CNS) depressants? The primary risk is **additive CNS depression**. The effects of **nifoxipam**—such as sedation, hypnosis, and amnesia—are likely to be enhanced when taken with other depressants like alcohol, opioids, or other benzodiazepines, increasing the risk of overdose and dangerous side effects [2].

Q2: How can researchers analytically distinguish nifoxipam from its parent compound, flunitrazepam? **Nifoxipam** can be differentiated from flunitrazepam by its mass (molecular weight 315.26 g/mol vs. 313.3 g/mol for flunitrazepam) and specific chemical features, such as the presence of a 3-hydroxy group. Techniques like **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** are well-suited for this precise differentiation and metabolite identification [1].

Q3: Are there any known active metabolites of nifoxipam that could contribute to its effects or cause interference? Current research has not identified active metabolites for **nifoxipam**. The known metabolites are the 7-amino and subsequent 7-acetamido derivatives, which are formed through nitro-reduction and acetylation, and are typically conjugated for excretion [1]. The pharmacological activity of these metabolites is not currently established.

A Note on Experimental Protocols

The search results indicate a gap in the publicly available scientific literature concerning detailed, step-by-step experimental protocols for studying **nifoxipam**'s interference. The methodologies suggested in the tables and diagrams are reconstructed from general principles of drug interaction studies and the known pharmacology of benzodiazepines.

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